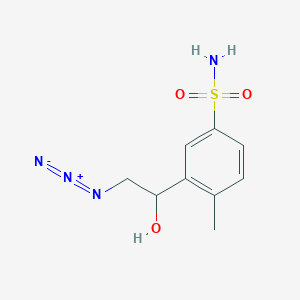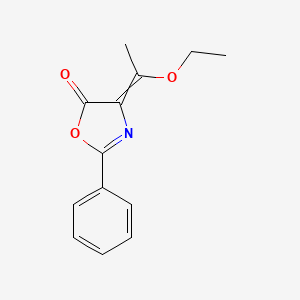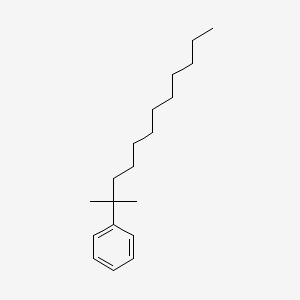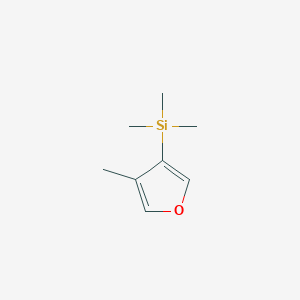
2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- is a heterocyclic organic compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its imidazolidinedione core, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of benzoyl and diphenyl substituents enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylglycine methyl ester with benzoyl chloride in the presence of a base, followed by cyclization to form the imidazolidinedione ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and diphenyl substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: N-oxides of the imidazolidinedione ring.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. The presence of benzoyl and diphenyl groups enhances its binding affinity and specificity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-
- 2,4-Imidazolidinedione, 5,5-dimethyl-
- 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)-5-hydroxy-1,3-diphenyl-
Comparison: 2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- is unique due to the presence of the benzoyl group, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits distinct properties such as higher binding affinity to certain molecular targets and enhanced stability under various conditions .
Eigenschaften
CAS-Nummer |
203725-40-0 |
|---|---|
Molekularformel |
C22H16N2O3 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
3-benzoyl-1,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H16N2O3/c25-20(17-12-6-2-7-13-17)24-21(26)19(16-10-4-1-5-11-16)23(22(24)27)18-14-8-3-9-15-18/h1-15,19H |
InChI-Schlüssel |
YJTVSGRVBAKCLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)

![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)
![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)


![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)

![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)
